Murabutide is a synthetic compound that serves as an immunomodulator. It is derived from muramyl dipeptide, which is recognized as the smallest bioactive unit of bacterial peptidoglycan. The development of murabutide aimed to create a safer alternative to muramyl dipeptide, which exhibited significant toxicity when used as an adjuvant in human applications. Murabutide retains the beneficial immunostimulatory properties while minimizing adverse effects, making it a candidate for various therapeutic applications .
Murabutide is classified as a synthetic immunomodulator and belongs to the category of peptidoglycan derivatives. Its chemical formula is C23H40N4O11, and it has been assigned the Chemical Abstracts Service registry number 74817-61-1 . The compound is primarily synthesized from muramyl dipeptide through a series of chemical modifications.
The synthesis of murabutide involves multiple steps starting from muramyl dipeptide. The initial step typically includes the acetylation of muramyl dipeptide, followed by the esterification of the glutamine residue with n-butyl alcohol. This method allows for the introduction of additional functional groups that enhance the compound's biological activity .
Key Steps in Synthesis:
The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of murabutide features a complex arrangement of atoms that contributes to its biological activity. The InChI (International Chemical Identifier) for murabutide is InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1
.
The structural complexity includes multiple functional groups such as amines and esters that are essential for its interaction with biological targets.
Murabutide is involved in various chemical reactions that can modify its structure and properties:
These reactions allow for the exploration of different derivatives that may enhance or alter its biological activity.
The mechanism of action of murabutide involves its interaction with immune cells. It primarily functions by binding to specific receptors on immune cells such as macrophages and dendritic cells. This binding activates signaling pathways that enhance immune responses .
Murabutide's ability to modulate immune activity makes it valuable in therapeutic contexts where boosting immune function is desired.
Murabutide exhibits several notable physical and chemical properties:
These properties are critical when considering murabutide's applications in scientific research and potential therapeutic uses .
Murabutide has been investigated for various scientific uses due to its immunomodulatory properties:
Research continues into optimizing its use in clinical settings to improve patient outcomes through enhanced immune responses.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1